2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-5H-furo[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-10(2)8-7(5-14-10)3-6(4-12)9(11)13-8/h3H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPACLUVDBOXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(C=C2CO1)C#N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851912-12-3 | |
| Record name | 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-5,5,7,7-tetramethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile
- Core Structure : Identical furo[3,4-b]pyridine system.
- Substituents : Additional methyl groups at positions 5 and 7 (tetramethyl vs. dimethyl in the target compound).
- Impact: Increased steric hindrance reduces reactivity at the fused ring system. Higher lipophilicity (predicted LogP > 2.5 vs.
- Applications : Likely explored for similar pharmacological targets but with modified pharmacokinetic profiles .
3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Core Structure : Pyrazolo[3,4-b]pyridine (five-membered pyrazole fused to pyridine).
- Substituents: Amino group at position 3, methyl groups at positions 4 and 5.
- Impact: The amino group enhances nucleophilicity, enabling diverse derivatization (e.g., Schiff base formation). Reduced molecular weight (MW ≈ 188 vs. 222.67 for the target compound) may enhance bioavailability.
- Applications : Reported in antiepileptic and antimicrobial research due to pyrazole’s prevalence in bioactive molecules .
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Core Structure: Pyrano[4,3-b]pyridine (six-membered pyran fused to pyridine).
- Substituents: Chloro, cyano, and dimethyl groups analogous to the target compound.
- Similar computed properties (MW = 222.67, XLogP3 = 1.9) but higher topological polar surface area (45.9 vs. ~40 for the target compound), suggesting reduced blood-brain barrier penetration.
- Applications : Explored as a kinase inhibitor scaffold due to pyran’s prevalence in drug-like molecules .
Pyrano[2,3-d]pyridine Derivatives (e.g., Compound 11 from )
- Core Structure: Pyrano[2,3-d]pyridine with additional pyrazole or phenyl substituents.
- Substituents : Varied groups (e.g., 4-chlorophenyl, benzylidine).
- Impact: Extended conjugation from fused pyran and pyrazole rings enhances UV absorption, useful in photodynamic therapy.
- Applications : Anticancer and antimicrobial agents, with reported IC50 values in micromolar ranges .
Comparative Data Table
Key Findings and Implications
Structural Flexibility vs. Rigidity: The furopyridine core offers rigidity for target binding, while pyrano derivatives provide conformational adaptability for diverse interactions.
Substituent Effects: Chloro and cyano groups enhance electrophilicity, critical for covalent inhibitor design. Methyl groups improve metabolic stability but may reduce solubility.
Bioactivity Trends: Furopyridines and pyrazolopyridines show promise in antiviral/antimicrobial contexts, while pyrano derivatives are more common in anticancer research.
Biological Activity
2-Chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile, commonly referred to as CFN, is a heterocyclic compound with significant biological activity. This article provides a comprehensive analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : 180.59 g/mol
- CAS Number : 1502197-74-1
- Physical State : Yellow powder
- Solubility : Soluble in organic solvents like DMSO and ethanol
CFN exhibits various biological activities that make it a candidate for therapeutic applications:
- Anti-inflammatory Activity : CFN has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species (ROS), which play a crucial role in the pathogenesis of inflammatory diseases. It activates the Nrf2 antioxidant pathway, providing protection against oxidative stress.
- Antitumor Effects : In vitro studies have demonstrated that CFN possesses cytotoxic activity against several cancer cell lines. Its mechanism includes interference with cell proliferation and induction of apoptosis in tumor cells .
- Antimicrobial Properties : CFN has shown efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of CFN:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | HT29 (Colon Cancer) | 58.4 | Comparable to cisplatin (47.2 µM) |
| Study B | A549 (Lung Cancer) | TBD | Antiproliferative effects observed |
| Study C | MCF7 (Breast Cancer) | TBD | Induced apoptosis in treated cells |
Note: The IC50 values represent the concentration required to inhibit cell growth by 50%.
Toxicity and Safety
Toxicity assessments indicate that CFN is relatively non-toxic in vitro and in vivo. Initial studies report no significant adverse effects at therapeutic doses; however, comprehensive long-term studies are necessary to fully understand its safety profile in humans.
Applications in Scientific Research
CFN's unique structure and biological properties have led to its exploration in various fields:
- Pharmaceutical Development : As a potential anti-inflammatory and anticancer agent.
- Chemical Biology : Used as a tool compound for studying cellular pathways involved in inflammation and cancer progression.
- Material Science : Investigated for applications in organic electronics due to its unique chemical structure .
Future Directions
Research on CFN is ongoing, focusing on:
- Enhancing stability and bioavailability for improved therapeutic efficacy.
- Conducting clinical trials to assess its safety and effectiveness in humans.
- Exploring additional applications in other disease models beyond cancer and inflammation.
Q & A
Q. Q1. What are the optimized synthetic routes for 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile to achieve high yield and purity?
Methodological Answer:
- Multi-step synthesis : Start with a furopyridine core and introduce substituents via halogenation and alkylation. For example, describes a one-step disproportionation method for structurally similar pyrazolopyridines, achieving yields >70% using Pd-catalyzed cross-coupling or cyclocondensation .
- Key parameters : Optimize reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF or acetonitrile) to minimize side products. Use column chromatography with hexane/ethyl acetate (3:1) for purification .
Q. Q2. Which spectroscopic techniques are most effective for confirming the structure of 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile?
Methodological Answer:
- 1H/13C NMR : Assign signals for the methyl groups (δ ~1.5 ppm for CH3), chloro substituent (δ ~4.0 ppm), and nitrile carbon (δ ~115 ppm in 13C NMR). provides reference spectra for analogous pyridine-3-carbonitriles .
- IR spectroscopy : Identify the nitrile stretch (~2225 cm⁻¹) and furan C-O-C vibrations (~1320 cm⁻¹) .
- Mass spectrometry : Use HRMS to confirm the molecular ion peak (e.g., [M+H]+ calculated for C12H10ClN2O: 233.0456) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for pyridine-3-carbonitrile derivatives, such as cytotoxicity vs. neuroprotection?
Methodological Answer:
- Mechanistic profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity and SH-SY5Y neuronal models for neuroprotection) under standardized conditions. highlights that substituent positioning (e.g., trifluoromethyl groups) significantly alters biological outcomes .
- SAR analysis : Compare structural analogs (e.g., 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in ) to isolate pharmacophores responsible for divergent activities .
Q. Q4. What computational strategies are recommended to predict the binding affinity of 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile with kinase targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases like GSK-3β (referenced in ). Focus on the chloro and nitrile groups for hydrogen bonding and hydrophobic contacts .
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Validate with experimental IC50 data from kinase inhibition assays .
Q. Q5. How can researchers address challenges in regioselective functionalization of the furopyridine core?
Methodological Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., Cl2 or MeI). demonstrates regioselective halogenation in trifluoromethylpyridines .
- Protecting group strategies : Temporarily block reactive sites (e.g., nitrile with TMS groups) to direct substitutions to the furan ring .
Data Contradiction Analysis
Q. Q6. Why do some studies report conflicting thermal stability data for pyridine-3-carbonitrile derivatives?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Perform under inert gas (N2) at 10°C/min to avoid oxidative decomposition. Compare degradation onset temperatures for analogs (e.g., reports stability up to 200°C for trifluoromethylpyridines) .
- Crystallography : Resolve polymorphism issues via X-ray diffraction; lattice packing differences can alter melting points by 10–20°C .
Biological Activity Profiling
Q. Q7. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?
Methodological Answer:
- Murine models : Use LPS-induced endotoxemia in BALB/c mice (dose: 10 mg/kg, i.p.) to measure TNF-α/IL-6 suppression. notes that pyridine-3-carbonitriles with electron-withdrawing groups (e.g., -CN) show enhanced activity .
- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS to correlate exposure with efficacy .
Method Validation and Reproducibility
Q. Q8. How can researchers ensure reproducibility in synthesizing 2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile across labs?
Methodological Answer:
- Detailed protocols : Publish step-by-step procedures, including exact equivalents (e.g., 1.2 eq. of Cl2 in DCM) and stirring rates (e.g., 500 rpm for homogeneity). provides reproducible IR and NMR benchmarks .
- Interlab validation : Share samples with independent labs for cross-validation of purity (HPLC >98%) and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
